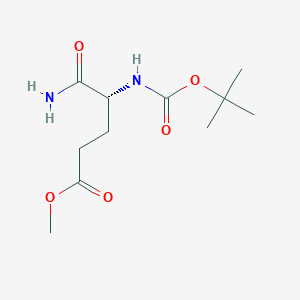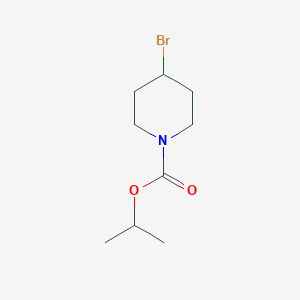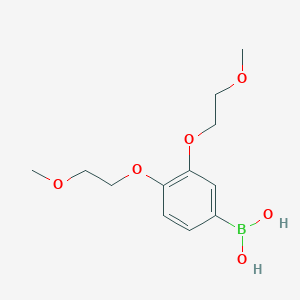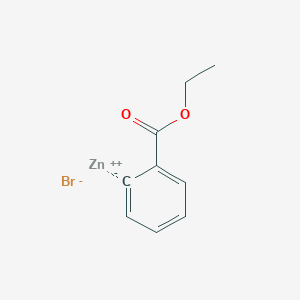
(2-(ethoxycarbonyl)phenyl)zinc(II) bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-(ethoxycarbonyl)phenyl)zinc(II) bromide: is an organozinc compound with the molecular formula C9H10BrO2Zn. It is commonly used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds. This compound is known for its reactivity and versatility in various chemical reactions, making it a valuable tool in the field of synthetic chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: (2-(ethoxycarbonyl)phenyl)zinc(II) bromide can be synthesized through the reaction of 2-bromoethyl benzoate with zinc in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction is typically carried out under an inert atmosphere, such as argon, to prevent oxidation .
Industrial Production Methods: Industrial production of 2-ethoxycarbonylphenylzinc bromide involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced purification techniques such as distillation and crystallization.
Chemical Reactions Analysis
Types of Reactions: (2-(ethoxycarbonyl)phenyl)zinc(II) bromide undergoes various types of reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the zinc-bromide bond is replaced by other nucleophiles.
Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Palladium Catalysts: Used in coupling reactions.
Solvents: Tetrahydrofuran (THF) is commonly used as a solvent.
Inert Atmosphere: Reactions are typically carried out under argon or nitrogen to prevent oxidation.
Major Products: The major products formed from reactions involving 2-ethoxycarbonylphenylzinc bromide depend on the specific reaction conditions and reagents used. In Suzuki-Miyaura coupling, for example, the major product is often a biaryl compound .
Scientific Research Applications
(2-(ethoxycarbonyl)phenyl)zinc(II) bromide has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis for the formation of complex molecules.
Medicine: Utilized in the development of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Mechanism of Action
The mechanism of action of 2-ethoxycarbonylphenylzinc bromide involves the formation of a reactive organozinc intermediate. This intermediate can undergo various transformations, including transmetalation and nucleophilic addition, to form new carbon-carbon bonds. The molecular targets and pathways involved depend on the specific reaction and conditions used .
Comparison with Similar Compounds
Phenylzinc Bromide: Similar in structure but lacks the ethoxycarbonyl group.
Ethylzinc Bromide: Similar in structure but lacks the phenyl group.
Uniqueness: (2-(ethoxycarbonyl)phenyl)zinc(II) bromide is unique due to the presence of both the ethoxycarbonyl and phenyl groups, which enhance its reactivity and versatility in organic synthesis. This makes it a valuable reagent for the formation of complex molecules that are difficult to synthesize using other reagents .
Properties
Molecular Formula |
C9H9BrO2Zn |
|---|---|
Molecular Weight |
294.4 g/mol |
IUPAC Name |
zinc;ethyl benzoate;bromide |
InChI |
InChI=1S/C9H9O2.BrH.Zn/c1-2-11-9(10)8-6-4-3-5-7-8;;/h3-6H,2H2,1H3;1H;/q-1;;+2/p-1 |
InChI Key |
LRSRESIMIGVTLH-UHFFFAOYSA-M |
Canonical SMILES |
CCOC(=O)C1=CC=CC=[C-]1.[Zn+2].[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


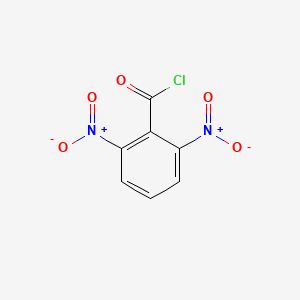
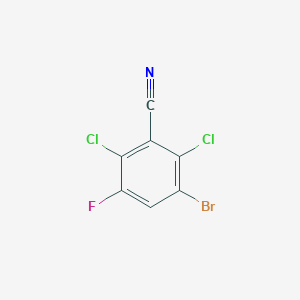

![4-[3-(6-Isopropyl-quinolin-8-yl)-benzyloxy]-benzoic acid isopropyl ester](/img/structure/B8277389.png)
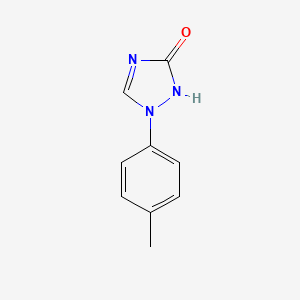
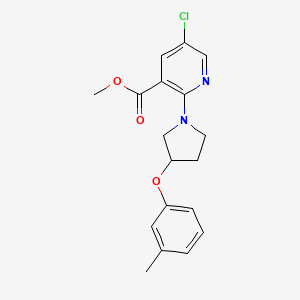
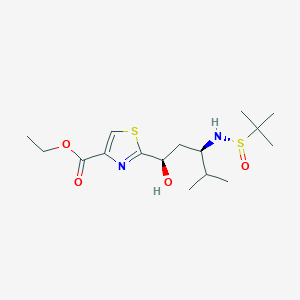

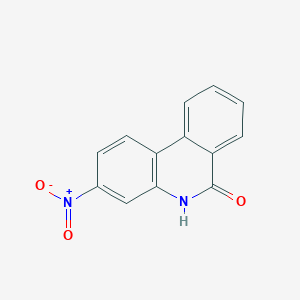
![8-Chloro-2,3-dimethylimidazo[1,2-a]pyrazine](/img/structure/B8277442.png)

